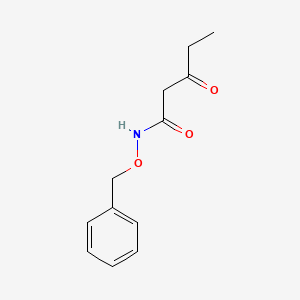
N-(Benzyloxy)-3-oxopentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Benzyloxy)-3-oxopentanamide is an organic compound that features a benzyloxy group attached to a 3-oxopentanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzyloxy)-3-oxopentanamide typically involves the reaction of benzyloxyamine with a suitable 3-oxopentanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(Benzyloxy)-3-oxopentanamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The carbonyl group in the 3-oxopentanamide moiety can be reduced to form alcohol derivatives.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include benzoic acid derivatives, alcohol derivatives, and various substituted amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(Benzyloxy)-3-oxopentanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(Benzyloxy)-3-oxopentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the 3-oxopentanamide moiety can participate in various biochemical reactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(Benzyloxycarbonyl)-L-proline: Used as an inhibitor of prolidase.
N-(Benzyloxycarbonyl)-L-serine benzyl ester: Utilized in peptide synthesis and as a biochemical reagent.
Uniqueness
N-(Benzyloxy)-3-oxopentanamide is unique due to its specific structural features, which confer distinct reactivity and binding properties. This makes it a valuable compound for targeted applications in various fields of research and industry.
Properties
CAS No. |
95395-85-0 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
3-oxo-N-phenylmethoxypentanamide |
InChI |
InChI=1S/C12H15NO3/c1-2-11(14)8-12(15)13-16-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,15) |
InChI Key |
LXPWQJGFQTYKDW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(=O)NOCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















